molecular formula C23H22NO5 B2771542 5-Ethoxychelerthrine CAS No. 79559-55-0

5-Ethoxychelerthrine

Cat. No.: B2771542
CAS No.: 79559-55-0
M. Wt: 392.43
InChI Key: UJVQDDLAYPRWNM-UHFFFAOYSA-N
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Description

5-Ethoxychelerthrine: is a quaternary benzo[c]phenanthridine alkaloid, a derivative of chelerythrine. It is known for its potential antimicrobial and antitumor activities. This compound is often used as a chemical reference substance for quality control in traditional Chinese herbal medicines .

Biochemical Analysis

Biochemical Properties

It is known that 5-Ethoxychelerthrine is a derivative of chelerythrine , which suggests that it may interact with similar enzymes, proteins, and other biomolecules

Cellular Effects

Given its reported antimicrobial and antitumor activities , it is likely that this compound influences cell function in some way This could include impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to be a cell-permeable protein kinase C (PKC) inhibitor , suggesting that it may exert its effects at the molecular level by binding to and inhibiting PKC This could lead to changes in gene expression and other cellular processes

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. One study suggests that this compound may be formed as an artifact during sample processing, which could potentially affect its stability and degradation

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 5-Ethoxychelerthrine typically involves the ethylation of chelerythrine. The reaction conditions often include the use of ethyl iodide in the presence of a base such as potassium carbonate, under reflux conditions .

Industrial Production Methods: : Industrial production methods for this compound are not well-documented in the literature. the synthesis process in a laboratory setting can be scaled up for industrial purposes, maintaining similar reaction conditions and reagents.

Chemical Reactions Analysis

Types of Reactions: : 5-Ethoxychelerthrine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Nucleophilic reagents like sodium ethoxide are employed.

Major Products: : The major products formed from these reactions include various derivatives of this compound, such as dihydro derivatives and substituted phenanthridines .

Scientific Research Applications

5-Ethoxychelerthrine has several scientific research applications:

    Chemistry: It is used as a reference substance in chromatography for the quality control of herbal medicines.

    Biology: Studies have shown its potential antimicrobial properties.

    Medicine: Research indicates its antitumor activity, making it a candidate for cancer research.

    Industry: It is used in the standardization of traditional Chinese medicines.

Comparison with Similar Compounds

Similar Compounds

    Chelerythrine: The parent compound, known for its PKC inhibitory activity.

    Nitidine: Another quaternary benzo[c]phenanthridine alkaloid with similar biological activities.

Comparison: : 5-Ethoxychelerthrine is unique due to its ethoxy group, which may enhance its solubility and bioavailability compared to chelerythrine. This modification can potentially improve its efficacy in biological applications .

Properties

IUPAC Name

6-ethoxy-1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22NO5/c1-5-27-19-9-15-13-6-7-18(25-3)23(26-4)17(13)11-24(2)22(15)16-10-21-20(8-14(16)19)28-12-29-21/h6-11H,5,12H2,1-4H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVQDDLAYPRWNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C3C=CC(=C(C3=C[N+](=C2C4=CC5=C(C=C41)OCO5)C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22NO5+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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